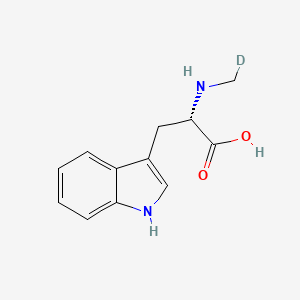
n-Methyl-d-tryptophan
Descripción general
Descripción
N-Methyl-d-tryptophan is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
n-Methyl-d-tryptophan (1-MT) is a tryptophan analog that has garnered attention for its significant biological activities, particularly in immunomodulation and cancer therapy. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with 1-MT, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
Overview of this compound
1-MT is primarily known for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO, 1-MT alters the metabolism of tryptophan and its downstream metabolites, which has implications for immune responses and tumor biology.
-
Immunomodulation :
- 1-MT has been shown to increase levels of kynurenic acid (KYNA) in various models, which mediates several immunomodulatory effects under inflammatory conditions. Studies have demonstrated that treatment with 1-MT leads to increased plasma levels of TRP and KYNA while decreasing kynurenine (KYN) levels and the KYN/TRP ratio, indicating a shift in tryptophan metabolism towards KYNA production rather than KYN .
-
Cancer Therapy :
- In preclinical models, 1-MT has demonstrated the ability to reduce tumor growth by affecting cancer stem cell viability and enhancing anti-tumor immune responses. For instance, treatment with 1-MT in combination with tumor autologous antigens resulted in a significant reduction of CD133+ cancer stem cells and enhanced necrosis within tumors . Furthermore, it has been observed that 1-MT can enhance the effectiveness of immunotherapeutic vaccines by modulating cytokine expression and reducing regulatory pathways associated with tumor proliferation .
Pharmacokinetics
The pharmacokinetics of 1-MT have been characterized through various studies. In one study involving mice, administration of 1-MT resulted in a plasma concentration reaching approximately 25.5 μM after five days, with low clearance rates indicating favorable absorption characteristics . The compound exhibits low toxicity and good intestinal absorption, making it a promising candidate for clinical applications.
Table: Summary of Key Studies on this compound
Propiedades
IUPAC Name |
(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIKBSVHDNIDH-YUGCEPSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















